Methyleugenol
Description
Properties
IUPAC Name |
1,2-dimethoxy-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEMGPIYFIJGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Record name | METHYLEUGENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20652 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | methyl eugenol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Methyl_eugenol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025607 | |
| Record name | 1,2-Dimethoxy-4-(2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyleugenol is a clear colorless to pale yellow liquid with a spicy earthy odor. Bitter burning taste. (NTP, 1992), Colorless to pale yellow liquid; [Merck Index] Slightly herbal odor; [HSDB], Liquid, Colourless to pale yellow liquid; Clove-carnation aroma | |
| Record name | METHYLEUGENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20652 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyleugenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6105 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methyleugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl eugenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1768/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
490.5 °F at 760 mmHg (NTP, 1992), 254.7 °C | |
| Record name | METHYLEUGENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20652 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYLEUGENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
210 °F (NTP, 1992), 99 °C, 99 °C (210 °F) (closed cup) | |
| Record name | METHYLEUGENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20652 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyleugenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6105 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHYLEUGENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Soluble in most organic solvents, Soluble in ethanol, ethyl ether, Soluble in fixed oils; insoluble in glycerin and propylene glycol, In water, 500 mg/L at 25 °C, 0.5 mg/mL at 25 °C, Insoluble in water; soluble in most fixed oils; insoluble in glycerol and propylene glycol, Soluble (in ethanol) | |
| Record name | METHYLEUGENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20652 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYLEUGENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyleugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl eugenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1768/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0396 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.032-1.036 at 25 °C, 1.032-1.036 | |
| Record name | METHYLEUGENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20652 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYLEUGENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl eugenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1768/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
greater than 1.0 (NTP, 1992) (Relative to Air) | |
| Record name | METHYLEUGENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20652 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.02 mmHg at 68 °F ; 1 mmHg at 185.0 °F (NTP, 1992), 0.01 [mmHg], 0.012 mm Hg at 25 °C (extrapolated) | |
| Record name | METHYLEUGENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20652 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyleugenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6105 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHYLEUGENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from hexane, Colorless to pale yellow liquid | |
CAS No. |
93-15-2 | |
| Record name | METHYLEUGENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20652 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyleugenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyleugenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYLEUGENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METHYLEUGENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2-dimethoxy-4-(2-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dimethoxy-4-(2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-allylveratrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL EUGENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29T9VA6R7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYLEUGENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyleugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
25 °F (NTP, 1992), -4 °C | |
| Record name | METHYLEUGENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20652 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYLEUGENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyleugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, eugenol (0.06098 mol) is dissolved in a 10% sodium hydroxide solution and stirred vigorously. DMS (0.5 mol) is added dropwise at 20–30°C to minimize exothermic side reactions. Maintaining this temperature range ensures optimal alkylation efficiency while preventing DMS hydrolysis. Post-addition, the mixture is refluxed at 103°C for 1 hour to complete the methylation.
Critical parameters influencing yield and purity include:
- Molar ratio : A 1:1.4 ratio of eugenol to DMS achieves 94.9% yield with 99.53% purity.
- Alkali concentration : A 10% NaOH solution facilitates efficient eugenolate formation without saponification side reactions.
- Temperature control : Gradual DMS addition at ≤30°C prevents thermal decomposition, while subsequent reflux at 40–50°C ensures complete reaction.
Work-up and Purification
The crude product is partitioned between n-hexane and water, with the organic layer washed sequentially with 10% NaOH and distilled water to remove unreacted eugenol and inorganic salts. Anhydrous sodium sulfate is employed for dehydration, followed by rotary evaporation to isolate methyl eugenol. Gas chromatography-mass spectrometry (GC-MS) analyses from multiple studies confirm purities exceeding 99%.
Methylation Using Iodomethane in Acetone
An alternative approach utilizes iodomethane (CH₃I) as the methylating agent in the presence of potassium carbonate (K₂CO₃). This method avoids the toxicity concerns associated with DMS while achieving comparable yields.
Reaction Protocol
Eugenol (25 mmol) is dissolved in acetone with K₂CO₃ (75 mmol) and CH₃I (75 mmol). The reaction proceeds at ambient temperature (20°C) for 12 hours, leveraging acetone’s polarity to stabilize the transition state. Filtration and solvent removal yield methyl eugenol with 95% efficiency.
Advantages over DMS-based methods :
- Reduced toxicity: Iodomethane is less hazardous than DMS, simplifying handling and waste disposal.
- Mild conditions: No heating required, lowering energy input.
Mechanistic Pathways of Methylation
The alkylation mechanism proceeds via nucleophilic aromatic substitution. Deprotonation of eugenol’s phenolic hydroxyl group by NaOH generates a phenoxide ion, which attacks the electrophilic methyl group of DMS or CH₃I (Figure 1). In DMS-mediated reactions, the sulfate leaving group facilitates a bimolecular (Sₙ2) mechanism, whereas iodomethane undergoes a similar pathway with iodide as the leaving group.
Comparative Analysis of Synthetic Methods
Industrial Applications and Scalability
The DMS method dominates industrial production due to cost-effectiveness and high throughput. Patent CN103408406A details a scalable protocol producing 25.37 g batches with 94.9% yield, demonstrating feasibility for metric-ton synthesis. Critical considerations for large-scale operations include:
Chemical Reactions Analysis
Types of Reactions: Methyl eugenol undergoes various chemical reactions, including:
Oxidation: Methyl eugenol can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: Methyl eugenol can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong nucleophiles like sodium methoxide are commonly used.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of methyl eugenol .
Scientific Research Applications
Toxicological Studies
Methyl eugenol has been extensively studied for its toxicological effects due to its structural similarity to other carcinogenic compounds. The National Toxicology Program (NTP) conducted a two-year bioassay on F344 rats and B6C3F1 mice, revealing that methyl eugenol caused significant dose-related increases in hepatocellular tumors in both species. Specifically, the study found:
- Tumor Incidence :
Table 1: Summary of Tumor Incidence from NTP Study
| Tumor Type | Dose (mg/kg) | Male Rats | Female Rats |
|---|---|---|---|
| Hepatocellular Adenoma | 37 | Increased | Increased |
| Hepatocellular Carcinoma | 75 | Increased | Increased |
| Hepatoblastoma | 150 | Increased | Increased |
| Glandular Stomach Tumors | 150 | Present | Present |
Gastroprotective Activity
Recent studies have highlighted the gastroprotective properties of methyl eugenol. A study demonstrated that oral administration of methyl eugenol exhibited a dose-dependent protective effect against gastric damage induced by non-steroidal anti-inflammatory drugs (NSAIDs). The maximum protective effect was noted at a dose of 177 mg/kg, comparable to omeprazole, a standard gastroprotective agent .
Table 2: Gastroprotective Effects of Methyl Eugenol
| Dose (mg/kg) | Ulcer Index (mm²) | Comparison with Omeprazole (40 mg/kg) |
|---|---|---|
| 30 | 22.51 ± 1.54 | Not significantly different |
| 100 | 18.43 ± 2.39 | Not significantly different |
| 177 | 9.78 ± 2.16 | Similar |
Antioxidant Properties
Methyl eugenol has also been recognized for its antioxidant activity. It has been shown to reduce oxidative stress in various experimental models, which may contribute to its gastroprotective effects .
Agricultural Applications
In agriculture, methyl eugenol is utilized as an attractant in pest management strategies, particularly for fruit flies such as the Mediterranean fruit fly (Ceratitis capitata). Its efficacy as a lure is attributed to its strong olfactory appeal to male fruit flies, facilitating monitoring and control measures .
Case Study: Biomonitoring of Methyl Eugenol Exposure
A significant case study presented at the International Biomonitoring Workshop highlighted the use of methyl eugenol as a biomarker for human exposure due to its prevalence in dietary sources and consumer products. The study emphasized the need for further research into its metabolic pathways and potential health impacts given its carcinogenic properties .
Case Study: Safety Assessment in Food Products
The European Food Safety Authority conducted assessments on the safety of methyl eugenol in food products, concluding that while it is present in many essential oils used as flavoring agents, its potential carcinogenicity necessitates careful regulation and monitoring .
Mechanism of Action
The exact mechanism of action of methyl eugenol is not fully understood. it is known to interfere with action potential conduction, which may contribute to its anti-pain activity. Research has also shown that methyl eugenol has anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties .
Comparison with Similar Compounds
Key Differences :
- Methyl eugenol lacks the hydroxyl group of eugenol, reducing its polarity and altering metabolic pathways .
- Isoeugenol’s propenyl group (vs. allyl in methyl eugenol) results in distinct metabolic activation pathways and lower genotoxicity .
- Safrole’s methylenedioxy ring enhances metabolic stability compared to methyl eugenol’s methoxy groups .
Analgesic and Neuromodulatory Effects
- Methyl eugenol vs. Eugenol: Both compounds inhibit voltage-gated Na⁺ channels, but methyl eugenol exhibits greater use-dependent inhibition and slower recovery of inactivated channels, suggesting prolonged analgesic effects . Methyl eugenol induces hypothermia and muscle relaxation, effects absent in eugenol .
Olfactory Receptor Binding
- Methyl eugenol shows weaker binding affinity to odorant-binding protein OBP14 compared to eugenol, as demonstrated by real-time current traces in sensor assays (Figure 3A, ).
Appetite Modulation
- Nutmeg essential oil containing methyl eugenol (7.4×10⁻⁹ mg/cm³) enhances appetite in mice, similar to myristicin but distinct from eugenol’s effects .
Toxicological and Carcinogenic Profiles
Critical Findings :
- Methyl eugenol’s 1'-hydroxylation generates reactive intermediates that form DNA adducts, a mechanism absent in isoeugenol due to structural differences in the allyl chain .
- Safrole shares methyl eugenol’s carcinogenicity but exhibits slower hepatic clearance (T₁/₂: 2.44 h vs. 3.67 h for methyl eugenol) .
Pharmacokinetic Comparison
Pharmacokinetic parameters in rats after oral administration (Table 2):
| Parameter | Methyl Eugenol | Safrole |
|---|---|---|
| Cₘₐₓ (ng/mL) | 823.0 ± 123.8 | 1979.5 ± 267.1 |
| Tₘₐₓ (h) | 6.67 ± 2.07 | 13.00 ± 1.10 |
| T₁/₂ (h) | 3.67 ± 1.60 | 2.44 ± 2.72 |
- Methyl eugenol achieves faster absorption (lower Tₘₐₓ) but slower elimination than safrole .
Biological Activity
Methyl eugenol (ME) is a phenylpropene compound found in various essential oils, particularly in plants such as clove, basil, and nutmeg. It has garnered attention for its diverse biological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of methyl eugenol, supported by research findings, case studies, and data tables.
Antioxidant Activity
Methyl eugenol has been shown to possess significant antioxidant properties. Its mechanism involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense against oxidative stress.
- Mechanism of Action :
- ME activates Nrf2 in a dose-dependent manner.
- This activation leads to the transcription of genes responsible for antioxidant defense, such as glutamate cysteine ligase and glutathione S-transferase A1.
- ME stabilizes Nrf2 by preventing its degradation by Keap1, allowing it to accumulate and translocate to the nucleus.
Research Findings :
- In vitro studies demonstrated that ME pretreatment significantly reduced intracellular reactive oxygen species (ROS) levels in cell lines like HEK 293 and NIH 3T3 fibroblasts .
- The DPPH assay indicated that ME exhibited considerable antioxidant activity with an IC50 value of approximately 2.253 μg/mL .
Anticancer Potential
Methyl eugenol has shown promising anticancer effects across various cancer types.
- Case Study : A study on retinoblastoma RB355 cells revealed that ME exhibited a dose-dependent cytotoxic effect with an IC50 value of 50 µM. ME treatment resulted in G2/M phase arrest and induced autophagy .
- Molecular Mechanisms :
- ME modulates the mTOR/PI3K/Akt signaling pathway, leading to downregulation of key proteins involved in cell proliferation.
- Western blot analyses showed decreased levels of phosphorylated mTOR and Akt following ME treatment.
Anti-inflammatory Activity
ME has also been investigated for its anti-inflammatory properties.
- Research Findings : In vitro anti-inflammatory tests showed that ME had an IC50 value of approximately 36.44 μg/mL, indicating its potential as an anti-inflammatory agent .
- Mechanism : The compound may inhibit the denaturation of proteins, which is a key factor in inflammation.
Antimicrobial Activity
Methyl eugenol exhibits antimicrobial properties against a range of pathogens.
- Study Findings : In comparative studies, ME demonstrated moderate antimicrobial activity against eight tested microbes. However, its effectiveness was lower than that of some standard antimicrobial agents .
- Application : Due to its antimicrobial properties, ME can be considered for use in food preservation and as a natural pesticide.
Genotoxicity and Safety Concerns
While methyl eugenol shows beneficial biological activities, there are safety concerns regarding its potential genotoxicity and hepatotoxicity.
- Genotoxicity Studies : The Allium cepa assay indicated moderate genotoxic effects associated with ME .
- Toxicological Risks : Prolonged exposure to ME may lead to changes in gut microbiota and liver damage, necessitating caution in its application .
Summary Table of Biological Activities
| Biological Activity | Mechanism/Findings | IC50 Value |
|---|---|---|
| Antioxidant | Activation of Nrf2; reduction of ROS | 2.253 μg/mL |
| Anticancer | G2/M phase arrest; modulation of mTOR/PI3K/Akt | 50 µM (retinoblastoma) |
| Anti-inflammatory | Inhibition of protein denaturation | 36.44 μg/mL |
| Antimicrobial | Moderate activity against various microbes | Varies by pathogen |
Q & A
Q. How can researchers design reproducible synthesis protocols for methyl eugenol?
Methyl eugenol is synthesized via the Williamson ether synthesis, involving methylation of eugenol’s hydroxyl group. Key steps include:
- Methylation agents : Dimethyl sulfate, methyl halides, or dimethyl carbonate.
- Catalysts : KOH or bentonite for reaction efficiency.
- Purification : Distillation or chromatography to ensure purity. Researchers should validate purity using NMR and GC-MS and compare yields across agents (e.g., dimethyl sulfate yields ~85% vs. dimethyl carbonate at ~78%) .
| Methylation Agent | Catalyst | Typical Yield (%) |
|---|---|---|
| Dimethyl sulfate | KOH | 85 |
| Dimethyl carbonate | Bentonite | 78 |
Q. What frameworks guide the safety assessment of methyl eugenol in academic research?
The IFRA Standard and RIFM Safety Assessments provide toxicity thresholds based on:
- Genotoxicity assays : Ames test, micronucleus assays.
- Carcinogenicity studies : Rodent bioassays (e.g., hepatocellular adenomas at ≥30 mg/kg/day). Researchers must align exposure limits (e.g., ≤0.01% in cosmetics) with product categories and cite RIFM’s criteria for hazard classification .
Q. How should literature reviews on methyl eugenol’s biological activities be structured?
- Systematic approaches : Use PRISMA guidelines to screen PubMed/Scopus for terms like "methyl eugenol AND antioxidant" or "genotoxicity."
- Data synthesis : Tabulate IC50 values for antioxidant activity (e.g., DPPH assay: 12.5 µM) and compare with structurally analogous compounds .
Advanced Research Questions
Q. How can conflicting data on methyl eugenol’s genotoxicity be resolved?
Contradictions arise from:
- Metabolic activation : CYP450-mediated formation of 1'-hydroxymethyl eugenol (genotoxic metabolite).
- Dose-response variability : Low-dose non-linear effects in vitro vs. in vivo. Methodological solutions:
- Toxicogenomics : Compare gene expression profiles (e.g., p53 activation) across studies.
- High-throughput screening : Use HepG2 cells with metabolic activation systems to mimic human hepatotoxicity .
Q. What experimental designs are optimal for comparative toxicity studies between methyl eugenol and isoeugenol?
- In silico modeling : Apply QSAR tools to predict binding affinity to DNA adducts (e.g., methyl eugenol’s higher electrophilicity index).
- In vitro assays : Parallel testing in comet assays (methyl eugenol shows 2× DNA damage vs. isoeugenol).
- Mechanistic studies : Use metabolomics to track differences in sulfotransferase-mediated bioactivation pathways .
Q. How should researchers address confounding variables in epidemiological studies on methyl eugenol exposure?
- Stratification : Group participants by lifestyle factors (e.g., dietary intake of safrole-rich foods).
- Sensitivity analysis : Use multivariable regression to adjust for smoking or alcohol use.
- Biomarker validation : Quantify urinary 1'-hydroxymethyl eugenol glucuronide as a exposure biomarker .
Q. What statistical methods are suitable for meta-analyses of methyl eugenol’s carcinogenicity data?
- Random-effects models : Account for heterogeneity across rodent studies.
- Dose-response meta-analysis : Pool data using the Benchmark Dose (BMD) approach.
- Publication bias assessment : Apply Egger’s regression test to adjust for underreported negative results .
Methodological Guidance
Q. How to ethically design human studies involving methyl eugenol exposure?
- Informed consent : Disclose potential risks (e.g., hepatotoxicity).
- Exposure limits : Adhere to IFRA’s thresholds (e.g., 0.002% in leave-on products).
- Data anonymization : Use coded identifiers for participant biospecimens .
Q. What protocols ensure reproducibility in methyl eugenol’s bioactivity assays?
Q. How to integrate multi-omics data in methyl eugenol toxicity studies?
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., NRF2/ARE).
- Metabolomics : LC-MS to detect reactive metabolites.
- Data integration : Use pathway enrichment tools (e.g., MetaboAnalyst) to map interactions .
Data Presentation and Validation
Q. How should contradictory results in methyl eugenol research be reported?
Q. What are best practices for visualizing methyl eugenol’s dose-response relationships?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
